Cyclopent-1-en-1-yl trifluoromethanesulfonate

説明

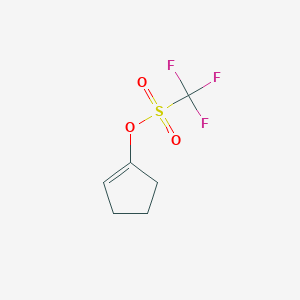

Cyclopent-1-en-1-yl trifluoromethanesulfonate (CAS: 28075-49-2) is a cyclic enol triflate ester with the molecular formula C₆H₇F₃O₃S and a molecular weight of 216.18 g/mol . It is synthesized via triflation of cyclopentenone derivatives, often using triflic anhydride under controlled conditions, as demonstrated in synthetic protocols for neuroactive compounds (e.g., hamigeran B analogs) . This compound serves as a critical intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce cyclopentenyl moieties into complex organic frameworks .

特性

IUPAC Name |

cyclopenten-1-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3S/c7-6(8,9)13(10,11)12-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAOHBCJARVREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472181 | |

| Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28075-49-2 | |

| Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

Cyclopentene+Trifluoromethanesulfonic anhydride→Cyclopent-1-en-1-yl trifluoromethanesulfonate

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher efficiency and yield.

化学反応の分析

Oxidative Addition with Nickel(0) Complexes

Cyclopent-1-en-1-yl triflate undergoes oxidative addition with [Ni(COD)(dppf)] (COD = 1,5-cyclooctadiene; dppf = 1,1'-bis(diphenylphosphino)ferrocene) to form [Ni(OTf)(dppf)] (4) (Scheme 1) . Kinetic studies reveal a reaction rate () of s at 333 K, slower than phenyl triflate ( s) but faster than cyclohex-1-en-1-yl triflate ( s) .

Table 1: Comparative Oxidative Addition Rates of Vinyl Triflates with [Ni(COD)(dppf)]

| Substrate | (s, 333 K) | Relative Rate () |

|---|---|---|

| Phenyl triflate | 1.0 | |

| Cyclopent-1-en-1-yl triflate | 0.5 | |

| Cyclohex-1-en-1-yl triflate | 0.25 |

DFT calculations (MN15/6-311+G(d,p)) indicate that the oxidative addition barrier decreases with increasing cycloalkene ring size due to reduced steric strain . For cyclopent-1-en-1-yl triflate, the transition state (TS5) for oxidative addition has a free energy barrier of 12.6 kcal/mol, higher than cyclohept-1-en-1-yl triflate (7.1 kcal/mol) but lower than cyclohex-1-en-1-yl triflate (9.5 kcal/mol) .

Palladium-Catalyzed Alkene Difunctionalization

In Pd-catalyzed reactions, cyclopent-1-en-1-yl triflate participates in alkene difunctionalization with enolate nucleophiles. For example, coupling with diethyl malonate under Pd(0) catalysis yields cyclopropane derivatives (Table 2) . The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by anti-carbopalladation and reductive elimination.

Table 2: Outcomes of Pd-Catalyzed Difunctionalization Reactions

| Substrate | Nucleophile | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Cyclopent-1-en-1-yl triflate | Diethyl malonate | 50(2) | >20:1 |

| Cyclohex-1-en-1-yl triflate | Diethyl malonate | 85(1) | >20:1 |

Steric bulk in internal alkenes reduces reactivity, necessitating optimized conditions (e.g., 65°C, excess malonate) to suppress side reactions like alkene isomerization .

Cross-Coupling Reactions

Cyclopent-1-en-1-yl triflate serves as an electrophilic partner in Ni- and Pd-catalyzed cross-couplings:

-

Kumada-Tamao-Corriu Coupling : Reaction with phenylmagnesium chloride in the presence of [Ni(COD)(dppf)] yields 1-phenylcyclopentane (50% yield) .

-

Suzuki-Miyaura Coupling : Coupling with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives, though selectivity remains challenging due to competing homocoupling .

Comparative Reactivity with Other Triflates

The triflate’s reactivity is influenced by the cycloalkene ring size and ligand coordination:

科学的研究の応用

Organic Synthesis

Alkene Difunctionalization Reactions

Cyclopent-1-en-1-yl trifluoromethanesulfonate serves as an effective electrophile in alkene difunctionalization reactions. It can react with nucleophiles such as malonates and esters to generate substituted cyclopentane derivatives with high yields and selectivity. For instance, studies have demonstrated that this compound can be used to couple with diethyl malonate, resulting in significant product yields and the formation of multiple stereocenters in the products .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound is employed as a formylating agent. It can react with various nucleophiles to introduce functional groups into complex molecular frameworks. This property is particularly useful in synthesizing biologically active compounds, including analogs of natural products .

Biological Applications

Neuroprotective Studies

Recent research has explored the neuroprotective effects of compounds derived from this compound. In vitro studies indicated that certain derivatives exhibit significant inhibitory effects on pro-inflammatory cytokines such as TNF-α in activated microglial cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Drug Development

The compound's ability to form stable interactions with enzyme active sites has been investigated for drug design purposes. For example, derivatives of this compound have been shown to interact favorably with iNOS enzyme models, indicating their potential as leads for developing new anti-inflammatory drugs .

Case Studies

作用機序

The mechanism by which cyclopent-1-en-1-yl trifluoromethanesulfonate exerts its effects involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to interact with various molecular targets, including nucleophiles in biological systems and reactive intermediates in chemical synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclic Enol Triflates

Cyclohex-1-en-1-yl Trifluoromethanesulfonate

- CAS : 28075-50-5; Molecular Formula : C₇H₉F₃O₃S; Molecular Weight : 230.2 g/mol .

- Synthesis: Prepared from cyclohexanone via triflation with triflic anhydride at -78°C, yielding 79% .

- Applications : Used in cyclotrimerization reactions to generate sulfonyl enynes and as a precursor for cyclohexyne synthesis .

- Hazards : Classified as corrosive (H314) and toxic (H302, H312) .

3-Oxocyclohex-1-en-1-yl Trifluoromethanesulfonate

- Molecular Formula : C₇H₇F₃O₄S; Molecular Weight : 244.19 g/mol.

- Synthesis: Derived from cyclohexanone triflation followed by oxidation, achieving 79% yield .

- Reactivity : The electron-withdrawing oxo group enhances the leaving-group ability of the triflate, facilitating nucleophilic substitutions.

3-Hydroxycyclohex-1-en-1-yl Trifluoromethanesulfonate

- Molecular Formula : C₇H₉F₃O₄S; Molecular Weight : 246.2 g/mol.

- Synthesis : Obtained via DIBAL-H reduction of 3-oxocyclohexenyl triflate in 83% yield .

- Utility : The hydroxyl group enables further functionalization, such as esterification or oxidation.

Key Structural and Functional Differences

Linear Alkyl Triflates

Methyl Trifluoromethanesulfonate

- CAS : 333-27-7; Molecular Formula : C₂H₃F₃O₃S; Molecular Weight : 164.10 g/mol .

- Applications : A potent alkylating agent used in O/S-chemoselective alkylations under microwave irradiation (150°C, 10–15 min) .

- Hazards : Highly corrosive (H314) and flammable (H226) .

Ethyl Trifluoromethanesulfonate

Reactivity Trends

- Cyclic vs. Linear Triflates: Cyclic enol triflates (e.g., cyclopentenyl, cyclohexenyl) are less reactive toward alkylation but more stable than linear alkyl triflates (e.g., methyl triflate), which are highly electrophilic and moisture-sensitive .

- Substituent Effects : Electron-withdrawing groups (e.g., oxo) increase the electrophilicity of the triflate, enhancing its utility in SN2 reactions .

生物活性

Cyclopent-1-en-1-yl trifluoromethanesulfonate (CPTFS) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPTFS, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

CPTFS is characterized by the presence of a cyclopentene ring and a trifluoromethanesulfonate group, which significantly influences its reactivity and biological properties. The compound can be represented as follows:

This structure allows for various interactions with biological macromolecules, making it a candidate for further investigation in pharmacology.

Antiviral and Anticancer Properties

Recent studies have indicated that compounds with similar trifluoromethanesulfonate moieties exhibit notable antiviral and anticancer activities. For instance:

- Antiviral Activity : Compounds structurally related to CPTFS have shown efficacy against various viral infections by inhibiting viral replication mechanisms. For example, certain analogs demonstrated an IC50 value of approximately 11.9 μM against specific viral targets, suggesting that CPTFS may possess similar antiviral properties .

- Cytotoxicity in Cancer Cell Lines : Research has demonstrated that CPTFS can induce cytotoxic effects in cancer cell lines. In vitro assays indicated that CPTFS exhibited significant antiproliferative activity, with some derivatives showing no cytotoxicity at effective doses, thus indicating a potential therapeutic window .

The mechanism by which CPTFS exerts its biological effects appears to involve the following pathways:

- Inhibition of Key Enzymes : The presence of the trifluoromethanesulfonate group may facilitate interactions with critical enzymes involved in cellular signaling pathways, particularly those associated with inflammation and cancer progression.

- Modulation of Nitric Oxide Production : Similar compounds have been reported to inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide production in inflammatory models . This suggests that CPTFS may also modulate inflammatory responses.

Case Studies

Several case studies have investigated the biological activity of CPTFS and related compounds:

- Study 1 : A study focused on the synthesis and evaluation of CPTFS analogs found that certain modifications to the cyclopentene core enhanced biological activity while minimizing cytotoxic effects. The study highlighted the importance of structural diversity in developing effective therapeutics .

- Study 2 : Another research effort evaluated the impact of CPTFS on cell viability in various cancer models. The results indicated that CPTFS significantly reduced cell viability at concentrations lower than those causing cytotoxicity, supporting its potential as an anticancer agent .

Table 1: Biological Activity Summary of CPTFS Analogues

| Compound Name | IC50 (μM) | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| CPTFS | 11.9 | Low | iNOS inhibition |

| Analogue A | 10.5 | None | Viral replication inhibition |

| Analogue B | 15.0 | Moderate | Apoptosis induction |

| Analogue C | 8.0 | None | NF-kB pathway modulation |

Q & A

Q. What are the standard laboratory synthesis protocols for cyclopent-1-en-1-yl trifluoromethanesulfonate?

this compound is typically synthesized via the reaction of cyclopentenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base (e.g., pyridine or 2,6-lutidine) under anhydrous conditions. The reaction is conducted at low temperatures (0–5°C) to minimize side reactions. Purification involves fractional distillation or column chromatography under inert atmosphere due to the compound's moisture sensitivity . For analogous cyclohexenyl derivatives, triethylsilyl-protected intermediates are used to enhance regioselectivity, suggesting similar strategies could apply to cyclopentenyl systems .

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

- 1H/13C NMR : Diagnostic signals include the vinylic proton (δ ~5.5–6.0 ppm) and the triflate group’s sulfur-bound oxygen (δ ~120–125 ppm in 13C NMR).

- 19F NMR : A singlet near δ -75 ppm confirms the trifluoromethanesulfonate group.

- Mass Spectrometry (EI/ESI) : Molecular ion peaks at m/z 216.18 (C₆H₇F₃O₃S) and fragmentation patterns validate the structure.

- IR Spectroscopy : Strong absorption bands at ~1400 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) .

Q. What are the optimal storage conditions to preserve the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis. Use amber glass vials to avoid light-induced degradation. Shelf life is typically 6–12 months under these conditions .

Q. How is this compound utilized as a precursor in organic synthesis?

The compound serves as a precursor for strained intermediates like cyclopentyne via β-elimination reactions. For example, treatment with a strong base (e.g., LDA) generates cyclopentyne, which can undergo [2+2] cycloadditions or ene reactions .

Advanced Research Questions

Q. What parameters govern reaction optimization in nucleophilic substitutions involving this compound?

Q. How do computational methods like Hirshfeld surface analysis elucidate the solid-state behavior of this compound derivatives?

Hirshfeld surfaces quantify intermolecular interactions (e.g., C-H···O, F···H) in crystals, aiding in understanding packing efficiency and stability. For example, in quinoline derivatives, such analyses reveal dominant van der Waals interactions and π-stacking contributions .

Q. How should researchers address discrepancies in hazard classification data for this compound?

Discrepancies in GHS hazard codes (e.g., H302 vs. H315) across safety data sheets (SDS) require cross-referencing multiple sources (e.g., Arctom Scientific, AChemBlock) and prioritizing recent regulatory updates. Lab-specific risk assessments must account for acute toxicity (oral, dermal) and corrosivity .

Q. What strategies enable the integration of this compound into complex molecule synthesis (e.g., pharmaceuticals)?

The compound’s triflate group acts as a leaving group in palladium-catalyzed couplings to install cyclopentenyl motifs. For instance, it has been used in synthesizing quinoline derivatives (e.g., 8-substituted methoxyquinolines) via nucleophilic aromatic substitution, with yields optimized by controlling steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。